![molecular formula C20H18N2O3S B13881929 Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-96-2](/img/structure/B13881929.png)
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a chemical compound belonging to the piperidine class of organic compounds. This compound is characterized by the presence of a piperidine ring, a nitrobenzo[b]thienyl group, and a phenyl group. It is commonly used in various fields, including medical research, environmental research, and industrial research.
Métodos De Preparación
The synthesis of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves several steps. One common synthetic route includes the following steps:
Formation of the Nitrobenzo[b]thienyl Intermediate: The synthesis begins with the nitration of benzo[b]thiophene to form 5-nitrobenzo[b]thiophene.
Acylation Reaction: The nitrobenzo[b]thiophene is then subjected to an acylation reaction with a suitable acyl chloride to form the corresponding acylated product.
Piperidine Ring Formation: The acylated product is then reacted with piperidine under appropriate conditions to form the final compound, Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl-.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs .
Análisis De Reacciones Químicas
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, using nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparación Con Compuestos Similares
Piperidine, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-4-phenyl- can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure but differ in their substituents and functional groups.
Nitrobenzo[b]thiophene Derivatives: These compounds contain the nitrobenzo[b]thiophene moiety but may have different substituents at other positions.
Phenyl-Substituted Compounds: These compounds have a phenyl group but differ in their other structural features.
Propiedades
Número CAS |
832102-96-2 |
|---|---|
Fórmula molecular |
C20H18N2O3S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(5-nitro-1-benzothiophen-2-yl)-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H18N2O3S/c23-20(19-13-16-12-17(22(24)25)6-7-18(16)26-19)21-10-8-15(9-11-21)14-4-2-1-3-5-14/h1-7,12-13,15H,8-11H2 |
Clave InChI |
KKQLJJHKFRREOT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![3-(Pyridin-2-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13881853.png)
![8-bromo-1,3-dimethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B13881856.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
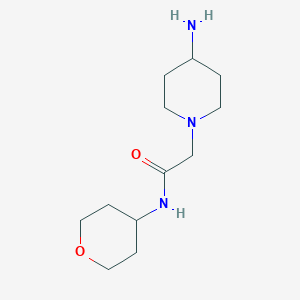
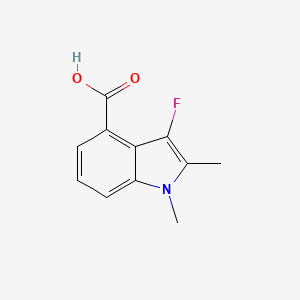
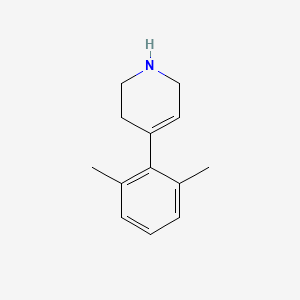
![3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
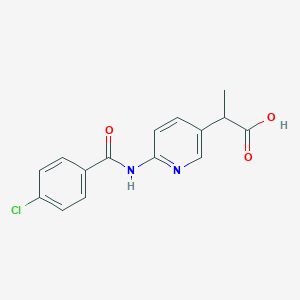
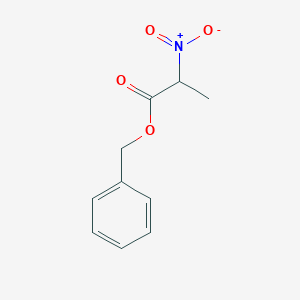
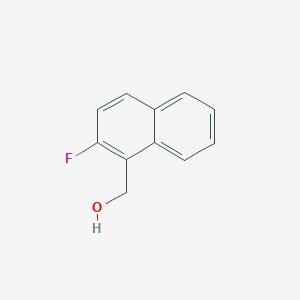
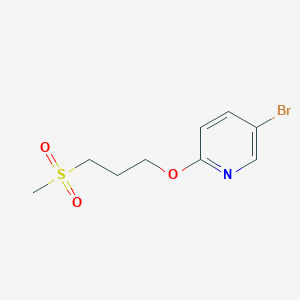
![5-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13881936.png)
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
